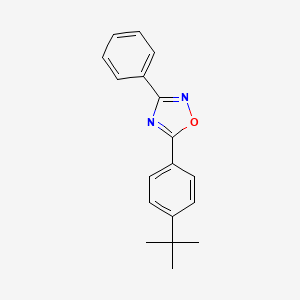![molecular formula C17H15N5O B11629253 N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]benzamide](/img/structure/B11629253.png)
N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-Amino[(4-metilquinazolin-2-YL)amino]metilideno]benzamida es un compuesto orgánico complejo con un potencial significativo en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un sistema de anillo de quinazolina, lo que lo convierte en un tema valioso para la investigación en química orgánica, química medicinal y ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(E)-Amino[(4-metilquinazolin-2-YL)amino]metilideno]benzamida generalmente involucra el uso de derivados de quinazolina y benzamida. Un método eficiente es la aminación en tándem C(sp2)–H mediada por cobre, que proporciona quinazolinonas a partir de N-(quinolin-8-il)benzamida e hidrocloruros de amidina . Esta reacción es simple de operar y evita el uso de metales sensibles y costosos.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para N-[(E)-Amino[(4-metilquinazolin-2-YL)amino]metilideno]benzamida no están bien documentados, el enfoque general involucraría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar procesos rentables y respetuosos con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(E)-Amino[(4-metilquinazolin-2-YL)amino]metilideno]benzamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro, a menudo utilizando nucleófilos o electrófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Las condiciones de reacción varían dependiendo de la transformación deseada, pero a menudo implican temperaturas controladas y disolventes específicos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinazolinona, mientras que la reducción puede producir compuestos sustituidos con amina.
Aplicaciones Científicas De Investigación
N-[(E)-Amino[(4-metilquinazolin-2-YL)amino]metilideno]benzamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Sirve como una sonda para investigar vías e interacciones biológicas.
Medicina: Tiene posibles aplicaciones terapéuticas, particularmente en el desarrollo de agentes anticancerígenos y antimicrobianos.
Industria: Se utiliza en la producción de materiales con propiedades específicas, como polímeros y colorantes.
Mecanismo De Acción
El mecanismo de acción de N-[(E)-Amino[(4-metilquinazolin-2-YL)amino]metilideno]benzamida implica su interacción con objetivos moleculares específicos. El sistema de anillo de quinazolina le permite unirse a enzimas y receptores, modulando su actividad. Esto puede conducir a varios efectos biológicos, como la inhibición de la proliferación celular o la inducción de apoptosis en células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-(metil(quinazolin-4-il)amino)acético
- N-[(E)-amino[(6-etoxi-4-metilquinazolin-2-il)amino]metilideno]benzamida
Singularidad
N-[(E)-Amino[(4-metilquinazolin-2-YL)amino]metilideno]benzamida es único debido a su patrón de sustitución específico en el anillo de quinazolina, que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo dirigidos en diversos campos científicos.
Propiedades
Fórmula molecular |
C17H15N5O |
|---|---|
Peso molecular |
305.33 g/mol |
Nombre IUPAC |
N-[(Z)-N'-(4-methylquinazolin-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C17H15N5O/c1-11-13-9-5-6-10-14(13)20-17(19-11)22-16(18)21-15(23)12-7-3-2-4-8-12/h2-10H,1H3,(H3,18,19,20,21,22,23) |
Clave InChI |
WJSGMNIEESFJHZ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NC(=NC2=CC=CC=C12)/N=C(/N)\NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=NC(=NC2=CC=CC=C12)N=C(N)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[4-(3-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11629176.png)
![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11629182.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11629189.png)


![prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11629203.png)
![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629216.png)
![9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11629223.png)
![3-[(Acetyloxy)methyl]-7-[(2Z)-2-(2-amino-1,3-thiazol-4-YL)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B11629236.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11629237.png)
![5-(4-bromophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629242.png)
![5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone](/img/structure/B11629243.png)
![(2Z)-N-(4-fluorophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11629247.png)
![2-Hydrazino-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11629257.png)
